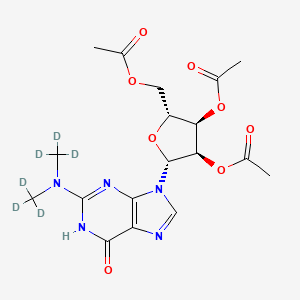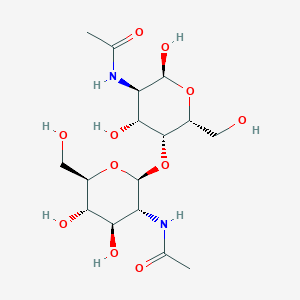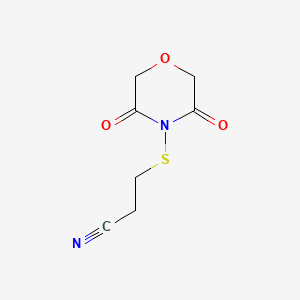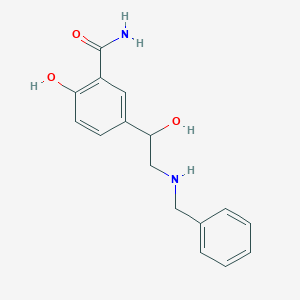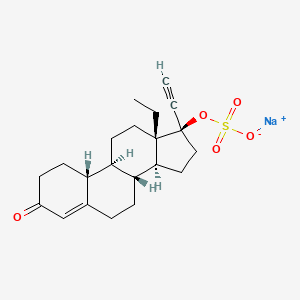
D-(-)-Norgestrel Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(-)-Norgestrel Sulfate Sodium Salt: is a synthetic steroidal compound derived from norgestrel, a progestin used in hormonal contraceptives. This compound is characterized by the presence of a sulfate group, which enhances its solubility and bioavailability. It is primarily used in pharmaceutical formulations for its progestogenic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-(-)-Norgestrel Sulfate Sodium Salt typically involves the sulfation of norgestrel. This process can be achieved through the reaction of norgestrel with sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale sulfation reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions: D-(-)-Norgestrel Sulfate Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed under acidic or basic conditions to yield norgestrel and sulfuric acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Norgestrel and sulfuric acid.
Oxidation: Oxidized derivatives of norgestrel.
Substitution: Norgestrel derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: D-(-)-Norgestrel Sulfate Sodium Salt is used as a reagent in organic synthesis for the preparation of various steroidal derivatives. Its sulfate group serves as a leaving group in substitution reactions, facilitating the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the effects of progestins on cellular processes. It is employed in assays to investigate hormone receptor interactions and signal transduction pathways.
Medicine: this compound is utilized in the development of hormonal contraceptives and hormone replacement therapies. Its enhanced solubility and bioavailability make it a valuable component in pharmaceutical formulations.
Industry: The compound is used in the production of pharmaceutical products, particularly in the formulation of oral contraceptives and other hormone-based medications.
Mécanisme D'action
D-(-)-Norgestrel Sulfate Sodium Salt exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound influences various pathways involved in reproductive health, including the regulation of the menstrual cycle and maintenance of pregnancy.
Comparaison Avec Des Composés Similaires
Levonorgestrel: A synthetic progestin used in contraceptives, similar in structure to norgestrel but without the sulfate group.
Norethindrone: Another synthetic progestin used in hormonal contraceptives.
Medroxyprogesterone Acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Uniqueness: D-(-)-Norgestrel Sulfate Sodium Salt is unique due to the presence of the sulfate group, which enhances its solubility and bioavailability compared to other progestins. This modification allows for more efficient drug delivery and improved therapeutic outcomes.
Propriétés
Formule moléculaire |
C21H27NaO5S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C21H28O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1 |
Clé InChI |
WGXRHGIJYSIIHJ-YIAHKXKMSA-M |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

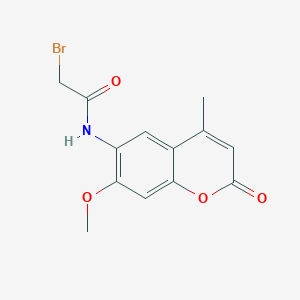

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
